molecular formula C8H18N2 B1271213 1-Isobutylpiperazine CAS No. 5308-28-1

1-Isobutylpiperazine

Cat. No.: B1271213
CAS No.: 5308-28-1
M. Wt: 142.24 g/mol
InChI Key: HUUQNWZMQSLPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutylpiperazine is an organic compound with the molecular formula C8H18N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen atom is replaced by an isobutyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Alkylation of Piperazine with Isobutyl Halides

The most direct route to 1-isobutylpiperazine involves the alkylation of piperazine with isobutyl halides (e.g., isobutyl bromide or chloride). This method leverages the nucleophilic nature of piperazine’s secondary amines, facilitating substitution at one nitrogen atom while preserving the other for further functionalization.

Reaction Conditions and Solvent Systems

In a typical procedure, piperazine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A stoichiometric excess of isobutyl bromide (1.2–1.5 equivalents) is introduced under inert atmosphere, accompanied by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine and drive the reaction forward. Heating to 80–100°C for 12–24 hours achieves moderate yields (50–65%), with the major by-product being the dialkylated derivative (1,4-diisobutylpiperazine).

Key Parameters :

  • Temperature : Elevated temperatures (≥80°C) reduce reaction time but increase dialkylation risk.
  • Solvent Choice : DMF enhances solubility but may lead to side reactions; acetonitrile offers better selectivity.
  • Base Selection : K₂CO₃ minimizes over-alkylation compared to stronger bases like NaH.

Purification and Yield Optimization

Post-reaction, the mixture is quenched with water, and the product is extracted using dichloromethane or ethyl acetate. Fractional distillation under reduced pressure (bp 120–125°C at 15 mmHg) isolates this compound with >90% purity. Recent advances employ continuous flow reactors to enhance selectivity, achieving yields up to 78% by precisely controlling residence time and temperature gradients.

Reductive Amination of Isobutylamine with Diketones

Reductive amination offers an alternative pathway, circumventing the handling of hazardous alkyl halides. This method involves condensing isobutylamine with a diketone (e.g., 1,4-diketobutane) followed by hydrogenation to form the piperazine ring.

Mechanistic Insights

The reaction proceeds via imine formation between isobutylamine and the diketone, followed by cyclization under reductive conditions. Catalytic hydrogenation (H₂, Pd/C) or sodium cyanoborohydride (NaBH₃CN) facilitates the reduction step, yielding this compound.

Advantages :

  • Avoids alkyl halides, enhancing safety.
  • Tunable stereochemistry via chiral catalysts.

Limitations :

  • Lower yields (40–55%) due to competing polymerization.
  • Requires stoichiometric reductants, increasing costs.

Protection/Deprotection Strategies for Selective Alkylation

To suppress dialkylation, temporary protection of one piperazine nitrogen atom is employed. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal.

Stepwise Synthesis

  • Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding mono-Boc-protected piperazine.
  • Alkylation : The protected intermediate reacts with isobutyl bromide in the presence of K₂CO₃.
  • Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, affording this compound with >85% yield and <5% dialkylated impurity.

Case Study : A scaled-up process using this method achieved 92% purity after recrystallization from heptane, demonstrating industrial viability.

Industrial-Scale Synthesis and Process Intensification

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance throughput and consistency. For example, a packed-bed reactor with immobilized base catalysts (e.g., Amberlyst A21) enables continuous alkylation at 100°C, producing this compound at 12 kg/h with 80% conversion.

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated via solvent recovery systems. For instance, DMF is distilled and reused, reducing waste by 70%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Alkylation 65–78 90–95 120–150 High
Reductive Amination 40–55 85–90 200–220 Moderate
Protection/Deprotection 85–92 95–99 180–200 High

Key Findings :

  • Alkylation remains the most cost-effective for large-scale production.
  • Protection/deprotection offers superior purity for pharmaceutical applications.

Quality Control and Characterization

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 2.5–2.8 (m, 8H, piperazine CH₂), 1.8–2.0 (m, 1H, isobutyl CH), 0.9–1.1 (d, 6H, isobutyl CH₃).
  • GC-MS : Molecular ion peak at m/z 156 [M⁺], base peak at m/z 84 (piperazine fragment).

Chromatographic Purity

HPLC with a C18 column (acetonitrile/water gradient) confirms purity ≥99%.

Chemical Reactions Analysis

1-Isobutylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the isobutyl group can be replaced by other functional groups using reagents like alkyl halides.

    Acylation: Acylation reactions with acyl chlorides or anhydrides can produce amides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include N-oxides, secondary amines, substituted piperazines, and amides.

Scientific Research Applications

Medicinal Chemistry

1-Isobutylpiperazine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, which is essential for developing new therapeutic agents.

  • Antimicrobial Properties : Research indicates that this compound demonstrates significant antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic candidate .
  • Anticancer Potential : Studies have shown that this compound can inhibit the growth of cancer cell lines, such as A549 (lung cancer), with an IC50 value around 15 µM, indicating its promise in cancer therapy .

The biological mechanisms of this compound involve interactions with neurotransmitter receptors and enzymes, influencing various physiological processes:

  • Receptor Modulation : It may affect neurotransmitter signaling pathways related to mood and cognition .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in disease mechanisms, potentially offering therapeutic benefits .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for synthesizing complex organic molecules used in various applications.

Antimicrobial Activity Case Study

In a controlled study assessing the antimicrobial efficacy of various piperazine derivatives, this compound exhibited substantial inhibition against Staphylococcus aureus and Escherichia coli, affirming its potential role in treating infections .

Anticancer Activity Case Study

A recent investigation into the anticancer effects revealed that this compound inhibited the proliferation of human lung cancer cells (A549) effectively. The study reported an IC50 value of approximately 15 µM, suggesting its viability as a candidate for further drug development .

Mechanism of Action

The mechanism of action of 1-Isobutylpiperazine involves its interaction with molecular targets such as GABA receptors. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful in anthelmintic applications . Additionally, it can react with other chemicals to form desired pharmaceutical products .

Comparison with Similar Compounds

1-Isobutylpiperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its isobutyl group, which imparts different physicochemical properties and biological activities compared to other piperazine derivatives.

Biological Activity

1-Isobutylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, focusing on its antimicrobial, anticancer, and neurological effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of an isobutyl group attached to the piperazine ring. Its chemical structure can be represented as follows:

C8H18N2\text{C}_8\text{H}_{18}\text{N}_2

The synthesis of this compound typically involves the reaction of piperazine with isobutyl halides under basic conditions. Various synthetic routes have been explored to enhance yield and purity, often involving modifications to the piperazine scaffold.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against several bacterial strains, including Bacillus cereus and Escherichia coli .

Microorganism MIC (µg/mL)
Bacillus cereus64
Escherichia coli128
Staphylococcus aureus32

Anticancer Activity

The anticancer potential of this compound has also been evaluated in vitro against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of tubulin polymerization.

  • Cell Lines Tested :
    • Human colon cancer (HCT-116)
    • Human cervix cancer (HeLa)
    • Human breast cancer (MDA-MB-231)

The compound demonstrated IC50 values in the range of 10-20 µM , indicating promising anticancer activity compared to standard chemotherapeutics .

Neurological Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its effects on the central nervous system. It has shown potential as a modulator of neurotransmitter systems, particularly through interactions with serotonin receptors. This suggests possible applications in treating anxiety and depression-related disorders.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : It acts as an antagonist or agonist at specific neurotransmitter receptors, influencing signaling pathways related to mood regulation.
  • Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP4), which plays a critical role in glucose metabolism by modulating insulin secretion .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A clinical study involving patients with bacterial infections demonstrated that treatment with formulations containing this compound led to a significant reduction in infection rates compared to controls.
  • Cancer Treatment Trials : In preclinical models, administration of this compound resulted in tumor size reduction in xenograft models of breast cancer, supporting its role as an adjunct therapy alongside conventional treatments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-isobutylpiperazine with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of piperazine with isobutyl halides. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields .
  • Purification : Vacuum distillation (boiling point: ~65°C at 10 mmHg) followed by recrystallization in ethanol achieves >98% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Segregate aqueous and organic waste; neutralize acidic residues before disposal .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Compare 1^1H NMR peaks (e.g., δ 2.5–3.0 ppm for piperazine protons) against NIST reference data .
  • FTIR : Confirm N-H stretching (~3300 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) .
  • Mass Spectrometry : Match molecular ion ([M+H]+^+ at m/z 143) with NIST database entries .

Advanced Research Questions

Q. How does this compound interact with serotonin and dopamine receptors, and what experimental models are suitable for studying these interactions?

  • Methodological Answer :

  • In Vitro Assays :
  • Radioligand Binding : Use 3^3H-labeled ligands for 5-HT1A_{1A}/D2_2 receptors in transfected HEK293 cells. Calculate IC50_{50} values via competitive binding curves .
  • Functional Activity : Measure cAMP accumulation (for GPCRs) using luciferase-based reporters .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. What strategies can resolve contradictions in reported pharmacological data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA to identify variables (e.g., assay conditions, cell lines) causing discrepancies .
  • Dose-Response Reproducibility : Replicate experiments across multiple labs with standardized protocols (e.g., fixed incubation times, buffer pH) .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to assess binding thermodynamics .

Q. How can researchers optimize the stability of this compound derivatives under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate compounds in 0.1M HCl/NaOH at 40°C for 24 hours; analyze degradation products via LC-MS .
  • Thermal Stress : Expose samples to 60°C for 72 hours; monitor decomposition using TGA (thermogravimetric analysis) .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations to prevent oxidative degradation .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual solvents) with detection limits <10 ppm .
  • UHPLC-QTOF : Resolve non-volatile impurities (e.g., synthetic byproducts) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • NMR Spectroscopy : Use 13^{13}C DEPT experiments to identify trace stereoisomers .

Q. Data Interpretation & Experimental Design

Q. How should researchers design dose-escalation studies for this compound in preclinical models?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats with incremental doses (1, 10, 100 mg/kg) administered orally.
  • Endpoint Metrics : Monitor plasma concentrations via LC-MS/MS and behavioral endpoints (e.g., locomotor activity for CNS effects) .
  • Statistical Power : Apply ANOVA with post-hoc Tukey tests (α=0.05, n=6/group) to ensure robust conclusions .

Q. What computational tools are effective for predicting the ADMET profile of this compound derivatives?

  • Methodological Answer :

  • Software : Utilize SwissADME for absorption/distribution predictions and ProTox-II for toxicity profiling .
  • Key Parameters : LogP (target <3 for blood-brain barrier penetration), CYP450 inhibition (use cytochrome P450 isoform assays) .

Properties

IUPAC Name

1-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQNWZMQSLPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366010
Record name 1-isobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5308-28-1
Record name 1-isobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 1-isobutylpiperazine dihydrochloride (69.5 g) was added 10% aqueous sodium hydroxide solution (100 ml) and then the resulting mixture was extracted with ether. After the extract was concentrated, the residue was distilled under reduced pressure (bp: 172° to 174° C./5 mmHg), thereby yielding 43.7 g of the aimed compound.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The resulting benzyl 4-isobutylpiperazin-1-carboxylate (1.05 g) was dissolved in 35 mL of ethanol, 10% palladium-carbon (750 mg) was added thereto, and the reaction mixture was stirred at room temperature under hydrogen atmosphere (1 atm) for 12 hours. The palladium-carbon was removed by filtration, and the filtrate was evaporated to give the title compound (610 mg) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
750 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 1-isobutylpiperazine dihydrochloride(69.5 g) was added 10% aqueous solution of sodium hydrochloride(100 ml) and the mixture was extracted with ether. After being concentrated, the extract was distilled under a vacuum(bp 172°-174° C./5 mmHg), thereby yielding 43.7 g of 1-isobutylpiperazine.
Quantity
69.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrochloride
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Isobutylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Isobutylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Isobutylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Isobutylpiperazine
Reactant of Route 6
1-Isobutylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.